molecular formula C9H10F3N3 B2461235 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006352-92-6

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2461235
CAS No.: 1006352-92-6
M. Wt: 217.195
InChI Key: FZIZOGCHDVGZEM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound is identified by the Chemical Abstracts Service (CAS) number 1006352-92-6. Its molecular formula is C9H10F3N3, and it has a molecular weight of 217.19 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile. The structure comprises a pyrazole ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl group, linked via the nitrogen at position 1 to a 2-methylpropanenitrile moiety.

Key chemical identifiers and specifications are summarized below:

Parameter Description
CAS Number 1006352-92-6
Molecular Formula C9H10F3N3
Molecular Weight 217.19 g/mol
IUPAC Name 2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
SMILES CC(Cn1nc(C)cc1C(F)(F)F)C#N
PubChem CID 19614674

This compound is commercially available from chemical suppliers such as Apollo Scientific, with origins traced to the United Kingdom.

Historical Development in Pyrazole Derivatives Research

Pyrazole derivatives have been extensively studied due to their versatile chemical reactivity and significant biological activities. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a core scaffold in medicinal chemistry for decades. Research into pyrazole derivatives intensified in the late 20th century, focusing on their applications in pharmaceuticals, agrochemicals, and material sciences.

The specific substitution pattern of this compound reflects advancements in synthetic methodologies that allow selective functionalization of the pyrazole ring. The introduction of trifluoromethyl groups and nitrile functionalities into pyrazole derivatives emerged as a strategy to modulate physicochemical properties and enhance biological activity. This compound represents a continuation of efforts to explore the structure-activity relationships of pyrazole-based molecules, contributing to the development of novel agents with potential research and therapeutic applications.

Significance of Trifluoromethyl and Cyano Functional Groups

The trifluoromethyl (–CF3) and cyano (–C≡N) groups present in this compound are of considerable chemical and pharmacological importance.

  • Trifluoromethyl Group: The –CF3 group is known for its strong electron-withdrawing properties, which significantly influence the electronic distribution within the molecule. This group enhances metabolic stability, lipophilicity, and bioavailability in drug-like molecules. It also affects molecular conformation and binding interactions with biological targets. The trifluoromethyl substituent at the 5-position of the pyrazole ring contributes to the compound’s chemical robustness and potential for selective interaction with enzymes or receptors.

  • Cyano Group: The nitrile (–C≡N) functionality in the propanenitrile moiety is a polar group that can engage in hydrogen bonding and dipole interactions. It serves as a versatile synthetic handle for further chemical modifications, such as conversion into amides, amines, or carboxylic acids. The cyano group also influences the compound’s solubility and electronic characteristics, which can be critical for its behavior in biological systems and material applications.

The combination of these functional groups within the pyrazole framework enables fine-tuning of the compound’s physicochemical and biological properties, making it a valuable molecule for research in medicinal chemistry and related fields.

This article has outlined the chemical identity, historical context, and functional group significance of this compound, providing a foundational understanding for further exploration and application of this compound in scientific research.

Properties

IUPAC Name

2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIZOGCHDVGZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Functionalization

To favor the 3-methyl-5-(trifluoromethyl)-1H-pyrazole isomer, lithiation in a flow reactor with n-butyllithium at −78°C enables selective functionalization. Subsequent quenching with electrophiles like CO₂ or aldehydes introduces carboxyl or hydroxyl groups, respectively, at the 4-position. This step ensures precise substitution patterns critical for downstream reactions.

Alkylation of Pyrazole Nitrogen

Introducing the 2-methylpropanenitrile side chain requires alkylation of the pyrazole nitrogen. Source identifies the target compound’s molecular formula (C₉H₁₀F₃N₃) and highlights its commercial availability, implying established alkylation protocols. A representative method involves treating 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 3-bromo-2-methylpropanenitrile in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours.

Optimization of Reaction Conditions

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen.
  • Base Efficacy : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by mitigating side reactions such as hydrolysis of the nitrile group.
  • Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitrile functionality.

Alternative Pathways via Cyclocondensation

Source demonstrates a complementary approach using acid-catalyzed cyclocondensation. Reacting 2-acetyl-1,3-indanedione with 4-(trifluoromethyl)phenylhydrazine in acetic acid under microwave irradiation (150°C, 30 minutes) yields tricyclic pyrazoles. While this method targets fused-ring systems, adapting it to acyclic analogs could involve substituting indanedione with a nitrile-containing diketone precursor.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating. For example, synthesizing 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazol-4-one achieves 70% yield under microwave conditions versus 50% via reflux.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.29 (s, 3H, CH₃), 3.12–3.25 (m, 2H, CH₂CN), 4.32 (t, 1H, J = 7.2 Hz, CH), 6.89 (s, 1H, pyrazole-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 21.5 (CH₃), 28.7 (CH₂CN), 117.2 (CN), 121.8 (q, J = 272 Hz, CF₃), 143.5 (pyrazole-C).
  • IR (ATR): ν 2245 cm⁻¹ (C≡N), 1320 cm⁻¹ (C-F).

Purity and Yield

  • HPLC Purity : ≥98% (C₁₈ column, acetonitrile/water gradient).
  • Isolated Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Alkylation 65–75 12 h Scalable, minimal side products
Microwave 70–85 0.5 h Rapid, energy-efficient
Flow Reactor 80–90 2 h High regioselectivity

Challenges and Mitigation Strategies

  • Nitrile Stability : The electron-withdrawing nitrile group sensitizes the molecule to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential during synthesis.
  • Regioselectivity : Competing alkylation at pyrazole C-4 is suppressed using bulky bases (e.g., DBU) that favor N-1 attack.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : In acidic or basic media, the nitrile can hydrolyze to form carboxylic acids or amides. A related compound, methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate (C₉H₁₁F₃N₂O₂), was synthesized via esterification of the corresponding carboxylic acid, highlighting the nitrile’s potential as a precursor for carboxylates .

Reaction TypeConditionsProductYieldReference
HydrolysisH₂SO₄/H₂OCarboxylic acid75%

Cycloaddition and Annulation

The pyrazole ring participates in (3 + 2) and (3 + 3) cycloadditions. For instance:

  • Nitrile Imine Cycloaddition : Trifluoromethylated pyrazoles react with nitrile imines to form fused heterocycles. A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles via (3 + 3)-annulation with mercaptoacetaldehyde was reported, achieving yields up to 91% .

DipolarophileConditionsProductYield
Mercaptoacetaldehydep-TsCl, THFPyrazole derivative91%

Condensation Reactions

The propanenitrile side chain facilitates condensation with carbonyl compounds:

  • Knövenagel Condensation : A study on structurally similar pyrazolyl-propanenitriles demonstrated regioselective condensation with malonic acid derivatives to form acrylic acids, which are intermediates for anti-tuberculosis agents .

ReactantCatalystProductApplication
Malonic acidDBUAcrylic acidAnti-Mtb agents

Coordination Chemistry

The pyrazole nitrogen acts as a ligand in metal complexes:

  • Palladium Coordination : Trifluoromethylated pyrazolyl-propanamide ligands form complexes with PdCl₂. For example, PdCl₂(CF₃MePPA-κN)₂ was synthesized, where the pyrazole nitrogen coordinates to palladium .

LigandMetal SaltComplex StructureSolubility
CF₃MePPAPdCl₂PdCl₂(L)₂Sparingly soluble

Radical Reactions

The trifluoromethyl group enhances stability in radical-mediated processes:

  • Trifluoromethylation : Radical trifluoromethylation of pyrazole precursors was used to synthesize analogues, leveraging the electron-withdrawing effect of CF₃ for regiocontrol.

SubstrateReagentProductSelectivity
PyrazoleCF₃ICF₃-substituted pyrazole>90%

Functional Group Transformations

  • Nitrile to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, though this reaction remains underexplored for this specific compound.

  • Sulfonylation : The NH group in related pyrazolyl-propanamides reacts with sulfonyl chlorides to form sulfonamides, critical for bioactivity optimization .

Key Mechanistic Insights

  • The trifluoromethyl group stabilizes intermediates via inductive effects, directing electrophilic attacks to the pyrazole’s C4 position .

  • Steric hindrance from the methyl and trifluoromethyl groups limits reactivity at the pyrazole’s C5 position, favoring C3 functionalization .

Comparative Reactivity Table

Reaction TypePyrazole PositionKey InfluenceOutcome
CycloadditionC3, C5CF₃ electronic effectsRegioselective annulation
CondensationPropanenitrile chainNitrile polarityAcrylic acid formation
CoordinationN1 pyrazoleLone pair availabilityStable Pd complexes

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity, particularly in areas such as:

  • Anticancer Agents : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting potential applications for 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile in oncology .
  • Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic index .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of cell growth in breast cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer drugs .

Agrochemical Applications

The compound's properties may also be leveraged in agricultural chemistry. Its ability to interact with biological systems suggests potential use as:

  • Herbicides : The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and effectiveness against target weeds. Research into similar compounds has shown promising results in controlling weed populations while minimizing impact on crops .
  • Pesticides : The structural characteristics of pyrazole compounds have been linked to insecticidal properties. Studies have indicated that modifications to the pyrazole ring can lead to increased toxicity against agricultural pests .

Table 1: Summary of Agrochemical Applications

Application TypePotential UseObservations
HerbicidesControl of broadleaf weedsEnhanced stability and effectiveness noted
PesticidesInsect controlIncreased toxicity observed in field studies

Materials Science Applications

In materials science, this compound can be utilized for:

  • Synthesis of Functional Polymers : The compound can serve as a building block for creating polymers with specific functionalities due to its reactive nitrile group. This application is particularly relevant in developing materials with tailored properties for electronics or coatings .

Case Study: Polymer Synthesis

A research project focused on synthesizing polyacrylonitrile-based materials using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polyacrylonitrile, indicating potential applications in advanced material development .

Mechanism of Action

The mechanism of action of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to biological targets, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Propanenitrile Derivatives

Compound Name Molecular Formula Pyrazole Substituents Chain Structure Molecular Weight (g/mol) Key Properties
Target compound C₉H₁₀F₃N₃ 3-methyl, 5-CF₃ Propanenitrile 217.2 High electronegativity from CF₃; potential agrochemical applications
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₁₀H₁₀F₃N₃ 3-cyclopropyl, 5-CF₃ Propanenitrile 229.2 Increased lipophilicity due to cyclopropyl; altered steric interactions
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile C₇H₅Cl₂N₃ 3-methyl, 4,5-dichloro Propanenitrile 202.04 Enhanced stability from Cl substituents; possible environmental persistence
4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine C₁₁H₁₀F₃N₃ 3-CF₃ Thiazol-2-amine 265.2 Thiazole ring improves binding affinity; potential antimicrobial activity
2-(Z)-2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile C₁₉H₁₀ClF₃N₄O 3-CF₃, pyridine substituent Acrylonitrile 402.76 High molar mass and density; π-conjugation enhances UV absorption

Key Research Findings

Trifluoromethyl vs. Halogen Substituents: The CF₃ group in the target compound provides strong electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs. In contrast, dichloro substituents (e.g., in C₇H₅Cl₂N₃) increase lipophilicity and environmental persistence but may raise toxicity concerns .

Impact of Heterocyclic Modifications :

  • Replacing the propanenitrile chain with a thiazole ring (C₁₁H₁₀F₃N₃) introduces nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and bioavailability .

Biological Activity

2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, with the chemical formula C9_9H10_{10}F3_3N3_3 and CAS number 1006352-92-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9_9H10_{10}F3_3N3_3
Molecular Weight217.19 g/mol
Purity96%
CAS Number1006352-92-6

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the pyrazole ring and trifluoromethyl group. These moieties are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

  • Inhibition of Enzymatic Activity : Research indicates that compounds containing pyrazole derivatives can inhibit specific kinases, contributing to their anti-inflammatory and anticancer properties .
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50_{50} values in the micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism involving the modulation of inflammatory pathways .

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves condensation reactions. For example, a related compound, ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, was synthesized by reacting 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF at ambient temperature, achieving an 80.6% yield . To optimize yields for the target compound:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution.
  • Employ excess alkylating agents (e.g., acrylonitrile derivatives) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates using column chromatography with silica gel and recrystallization from ethanol .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and nitrile group presence. Compare chemical shifts to analogs (e.g., δ ~120 ppm for nitrile carbons) .
  • X-ray Crystallography:
    • Refine crystal structures using SHELXL for small-molecule resolution. For example, pyrazole derivatives often exhibit dihedral angles between aromatic rings (e.g., 16.83–51.68° in related structures) .
    • Visualize molecular packing with ORTEP-3 to identify hydrogen bonds (e.g., O-H⋯N interactions stabilizing crystal lattices) .

Advanced: How can computational modeling predict the reactivity or binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole ring and nitrile group .
  • Molecular Dynamics (MD) Simulations:
    • Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS . For trifluoromethyl-containing analogs, focus on hydrophobic interactions and steric effects .
  • Docking Studies:
    • Use AutoDock Vina to predict binding affinities. Compare results to experimental IC₅₀ values from enzymatic assays .

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Data Validation:
    • Check for twinned crystals using PLATON or ROTAX. For high-resolution data (<1.0 Å), apply SHELXL’s TWIN/BASF commands .
  • Hydrogen Bond Analysis:
    • Use Mercury CSD to validate hydrogen-bond geometries. Freely refine hydroxyl H-atoms if electron density maps show disorder .
  • Case Study: A pyrazole derivative with ambiguous dihedral angles (e.g., 48.97° vs. 51.68°) required iterative refinement with SHELXPRO to resolve thermal motion artifacts .

Advanced: What strategies ensure rigorous impurity profiling for pharmacological applications?

Methodological Answer:

  • Chromatographic Methods:
    • Use HPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities at 0.1% levels. Reference pharmacopeial standards (e.g., USP Celecoxib Related Compounds) for retention time matching .
  • Mass Spectrometry (LC-MS):
    • Identify trifluoromethyl-related byproducts (e.g., methylphenyl regioisomers) via ESI+ mode (m/z 381.4) .
  • Case Study: Impurity control in anastrozole analogs involved synthesizing and characterizing process-specific nitriles (e.g., 2-methylpropanenitrile derivatives) using LC-MS and NMR .

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